
(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a methyl group, and a trifluoroethyl group attached to an amine group .Physical And Chemical Properties Analysis
“this compound” is a volatile organic compound . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
A cornerstone in synthetic organic chemistry involves the introduction and manipulation of functional groups to enable the construction of complex molecules. In this context, (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine and its derivatives play a significant role due to their unique chemical properties, such as the ability to undergo various chemical transformations that are pivotal for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Amidation and Formylation Reactions
The use of B(OCH2CF3)3, derived from 2,2,2-trifluoroethanol, demonstrates an effective method for the direct amidation of carboxylic acids with a broad range of amines, including this compound. This procedure allows for the synthesis of amides without the need for aqueous workup or chromatography, showcasing the amine's utility in peptide and amide bond-forming reactions (Lanigan, Starkov, & Sheppard, 2013).
Trifluoromethylation Reactions
The trifluoromethyl group enhances the electron-withdrawing capacity of aromatic compounds, affecting their bioactivity. A palladium-catalyzed method enables the trifluoromethylation of aryl chlorides, including those derived from this compound, under mild conditions. This process is essential for introducing trifluoromethyl groups into organic molecules, thereby modulating their physical, chemical, and biological properties (Cho et al., 2010).
Polymer Science Applications
The synthesis of novel fluorinated polyimides using a monomer derived from this compound showcases the material's application in creating high-performance polymers. These polymers exhibit exceptional solubility, thermal stability, and electrical properties, making them suitable for advanced electronic and aerospace applications (Chung, Tzu, & Hsiao, 2006).
Antitumor Activity
Derivatives of this compound have been explored for their biological activities. For instance, enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives exhibit significant antitumor activity, highlighting the potential of these compounds in developing new therapeutic agents (Gao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(thiophen-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZKSDUDMKZQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)
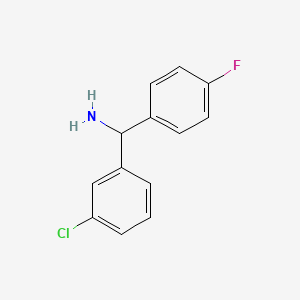
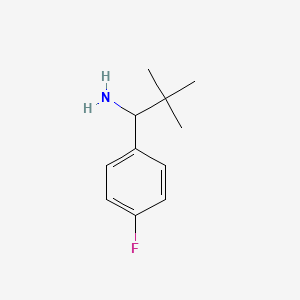
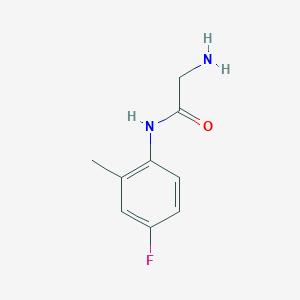
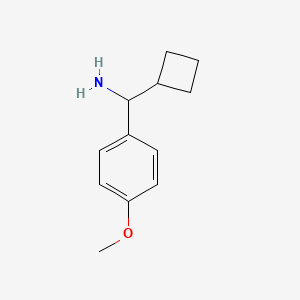
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)

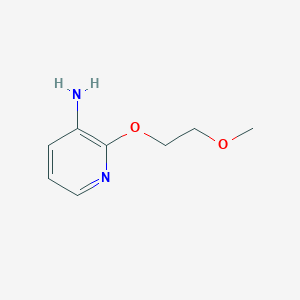
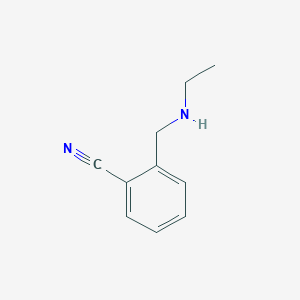
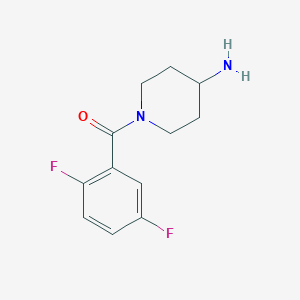
![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
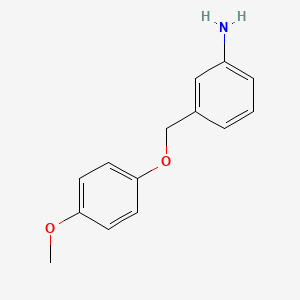
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)